molecular formula C6H13NO8S B8084464 6-O-sulfo-D-glucosamine

6-O-sulfo-D-glucosamine

Cat. No.: B8084464
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-IVMDWMLBSA-N
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Description

6-O-sulfo-D-glucosamine: is a monosaccharide sulfate formed by sulfating D-glucosamine at the O6 position. It is a derivative of glucosamine, which is an amino sugar and a prominent component of glycosaminoglycans such as heparan sulfate and heparin . This compound plays a crucial role in various biological processes due to its involvement in the structure and function of glycosaminoglycans.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-sulfo-D-glucosamine typically involves the enzymatic transfer of a sulfo group to the 6-OH position of glucosamine. This is achieved using heparan sulfate 6-O-sulfotransferase (6-OST), which catalyzes the transfer of the sulfo group from adenosine 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine . Chemoenzymatic synthesis is a widely adopted method to obtain this compound, allowing for precise control over the sulfation patterns .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and engineered biosynthetic pathways. The process includes the expression of 6-OST in microbial systems, followed by purification and application in the sulfation of glucosamine . This method ensures high yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-O-sulfo-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-O-sulfo-D-glucosamine involves its interaction with specific enzymes and proteins. The compound acts as a substrate for 6-O-sulfotransferase, which catalyzes the transfer of a sulfo group to the glucosamine residue. This sulfation is crucial for the biological activity of glycosaminoglycans, influencing their interaction with growth factors, cytokines, and other proteins . The molecular targets include heparan sulfate proteoglycans, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

    N-acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group at the nitrogen position.

    N-sulfo-D-glucosamine: A derivative with a sulfo group at the nitrogen position.

    2-O-sulfo-D-glucosamine: A derivative with a sulfo group at the O2 position.

Uniqueness: 6-O-sulfo-D-glucosamine is unique due to its specific sulfation at the O6 position, which imparts distinct biological properties. This specific sulfation pattern is crucial for the biological activity of heparan sulfate and heparin, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-IVMDWMLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-O-sulfo-D-glucosamine
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6-O-sulfo-D-glucosamine
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6-O-sulfo-D-glucosamine
Reactant of Route 4
6-O-sulfo-D-glucosamine
Reactant of Route 5
6-O-sulfo-D-glucosamine
Reactant of Route 6
6-O-sulfo-D-glucosamine

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